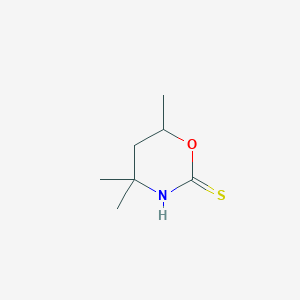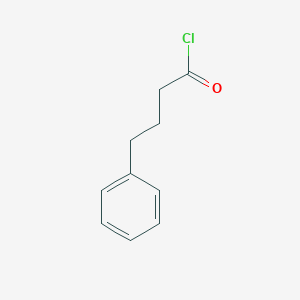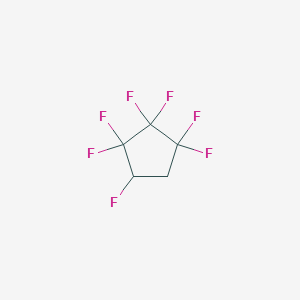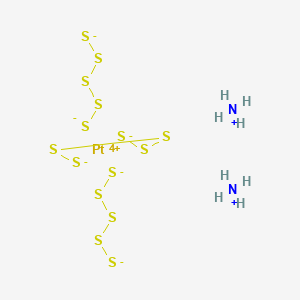
Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a highly potent and selective inhibitor of various enzymes involved in the biosynthesis of cholesterol and other lipids.
作用機序
The mechanism of action of Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) involves the inhibition of various enzymes involved in the biosynthesis of cholesterol and other lipids. It specifically targets the enzyme HMG-CoA reductase, which is responsible for the synthesis of cholesterol in the liver. By inhibiting this enzyme, Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) reduces the amount of cholesterol produced in the body, which can help to prevent the development of atherosclerosis and other related diseases.
生化学的および生理学的効果
Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) has been shown to have several biochemical and physiological effects. It can reduce the levels of LDL cholesterol and triglycerides in the blood, which are major risk factors for the development of atherosclerosis. It can also increase the levels of HDL cholesterol, which is considered to be beneficial for cardiovascular health. In addition, Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) has been shown to have anti-inflammatory and antioxidant properties, which can help to prevent the development of various diseases.
実験室実験の利点と制限
One of the major advantages of using Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) in lab experiments is its high potency and selectivity. It can specifically target the enzyme HMG-CoA reductase, which makes it a valuable tool for studying the biosynthesis of cholesterol and other lipids. However, one of the major limitations of using Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) in lab experiments is its toxicity. It can be harmful to cells and tissues at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for the study of Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3). One of the major areas of research is the development of more potent and selective inhibitors of HMG-CoA reductase. Another area of research is the use of Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) in the treatment of various diseases such as cancer and Alzheimer's disease. In addition, there is also a need for further studies on the toxicity and safety of Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) in humans.
Conclusion:
Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) is a unique chemical compound that has gained significant attention in scientific research due to its potential use as a therapeutic agent in the treatment of various diseases. It has a complex synthesis method and a specific mechanism of action that involves the inhibition of various enzymes involved in the biosynthesis of cholesterol and other lipids. It has several biochemical and physiological effects, and its use in lab experiments has both advantages and limitations. There are several future directions for the study of Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3), and further research is needed to fully understand its potential as a therapeutic agent.
合成法
The synthesis of Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) is a complex process that involves the reaction of ammonium tetrachloroplatinate(II) with pentasulfane-1,5-diide in the presence of a reducing agent. The resulting product is then purified using various techniques such as recrystallization and column chromatography.
科学的研究の応用
Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) has been extensively studied for its potential use as a therapeutic agent in the treatment of various diseases such as cancer, atherosclerosis, and Alzheimer's disease. It has also been shown to have antimicrobial and antifungal properties.
特性
CAS番号 |
17611-65-3 |
|---|---|
製品名 |
Ammonium platinum(4+) pentasulfane-1,5-diide (2/1/3) |
分子式 |
H8N2PtS15 |
分子量 |
712.2 g/mol |
InChI |
InChI=1S/2H3N.Pt.3H2S5/c;;;3*1-3-5-4-2/h2*1H3;;3*1-2H/q;;+4;;;/p-4 |
InChIキー |
VGFSNEFOSRVZPY-UHFFFAOYSA-J |
SMILES |
[NH4+].[NH4+].[S-]SSS[S-].[S-]SSS[S-].[S-]SSS[S-].[Pt+4] |
正規SMILES |
[NH4+].[NH4+].[S-]SSS[S-].[S-]SSS[S-].[S-]SSS[S-].[Pt+4] |
ピクトグラム |
Irritant |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



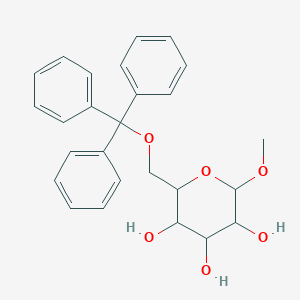

![2-Amino-N-[2-(2-chlorophenyl)-2-oxoethyl]benzamide](/img/structure/B97812.png)
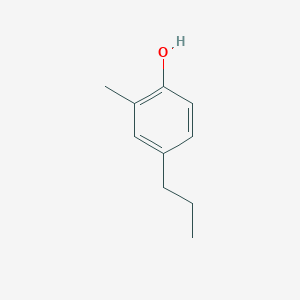
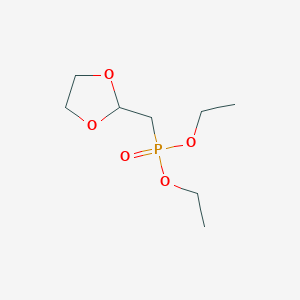
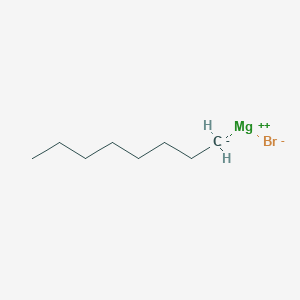

![N,N-dimethyl-1-(11-methylbenzo[b][1]benzazepin-5-yl)methanamine](/img/structure/B97819.png)
![Benzenesulfonic acid, 4-[(2,4-diamino-5-methylphenyl)azo]-](/img/structure/B97821.png)
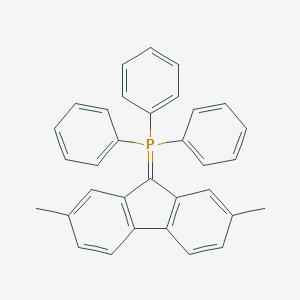
![1-[(3S,8R,9S,10R,13S,14S,16S,17R)-3,17-dihydroxy-16-iodo-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B97828.png)
